molecular formula C11H14N2O B2768625 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 56369-21-2

4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No. B2768625
CAS RN: 56369-21-2
M. Wt: 190.246
InChI Key: LHMWSVAJMJMOSV-UHFFFAOYSA-N
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Description

“4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one” is a chemical compound with the CAS Number: 56369-21-2 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 4,4-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-11(2)7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6,13H,7H2,1-2H3, (H,12,14) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 248-250 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Solvent Properties

DMT serves as a versatile solvent in several chemical reactions. Notably, it is employed in N-alkylation of amines and O-alkylation of aldoses . Additionally, it plays a crucial role in the synthesis of poly(aryl ethers) . Researchers appreciate its solubility and compatibility with various reaction conditions .

Urea Solvent in Pyrazole Synthesis

In the realm of heterocyclic chemistry, DMT acts as a urea solvent. It facilitates the synthesis of 1-aryl-3,4,5-substituted pyrazoles through cyclocondensation reactions. These pyrazoles find applications in medicinal chemistry and agrochemical research .

Anti-Stress Agent in Livestock Nutrition

DMT has been explored as an anti-stress agent for livestock. It enhances the animals’ ability to cope with stressors, particularly those related to oxidative stress, temperature fluctuations, and nutritional imbalances. By improving coat quality, enhancing glossiness, and promoting overall health, DMT contributes to better commercial value in livestock farming. Furthermore, it reduces mortality during transportation and minimizes the occurrence of PSE (pale, soft, exudative) meat due to stress during slaughter .

Potential Anti-Cancer Properties

While research is ongoing, some studies have investigated DMT and related benzodiazepinones as anti-cancer agents . Their binding interactions with tyrosine kinases have been explored, and computational simulations have shed light on their potential mechanisms of action. However, further experimental validation is needed to fully understand their efficacy .

Neuropharmacological Investigations

Given its structural similarity to benzodiazepines, DMT may have neuropharmacological properties . Researchers have explored its effects on neurotransmitter systems, GABA receptors, and potential anxiolytic or sedative properties. However, this area requires more comprehensive studies .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes serious eye damage . It is also suspected of damaging fertility . Safety precautions include avoiding ingestion and inhalation, using personal protective equipment as required, and washing thoroughly after handling .

properties

IUPAC Name

4,4-dimethyl-3,5-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)7-10(14)12-8-5-3-4-6-9(8)13-11/h3-6,13H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMWSVAJMJMOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=CC=CC=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An round bottomed flask was charged with crude 3-(2-aminophenylamino)-3-methylbutanoic acid (2.19 g, 10.52 mmol), HOBT (1.932 g, 12.62 mmol), EDC (2.419 g, 12.62 mmol), and a stirbar. DMF (20 mL, 0.5 M) was added, and the solution was stirred at rt overnight. The solution was diluted with water, extracted three times with methylene chloride, dried with sodium sulfate, concentrated with celite, and purified by silica gel chromatography (eluting with hexanes/ethyl acetate/1% isopropanol) to yield 4,4-dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one as a yellow amorphous solid (0.697 g, 3.66 mmol, 35%).
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
1.932 g
Type
reactant
Reaction Step One
Name
Quantity
2.419 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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